D-Glucose-13C,d

Hyperpolarized NMR Metabolic Flux Analysis Real-time Metabolite Tracking

Metabolic flux researchers often encounter rapid ¹³C NMR signal decay with non-deuterated tracers, compromising spectral resolution and kinetic readouts. D-Glucose-13C,d variants eliminate this limitation through site-specific dual ¹³C/deuterium labeling: • >10-fold extension of ¹³C T₁ relaxation vs. non-deuterated ¹³C-glucose, enabling real-time glycolytic flux capture in hyperpolarized NMR • Defined M+2 to M+7 mass shifts provide unambiguous LC-MS/MS quantification windows with r² >0.999 calibration linearity • ¹³C-¹³C coupling signatures enable tracer detection at ~1% of the endogenous glucose pool Supplied at ≥98% purity; validated for metabolomics, fluxomics, and in vivo tracer studies.

Molecular Formula C6H12O6
Molecular Weight 182.15 g/mol
Cat. No. B12404756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose-13C,d
Molecular FormulaC6H12O6
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D
InChIKeyGZCGUPFRVQAUEE-XQPSBZNYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucose-13C,d Baseline Overview


D-Glucose-13C,d is a stable isotope-labeled analog of D-glucose in which specific carbon atoms are substituted with carbon-13 (¹³C) and specific hydrogen atoms with deuterium (D). This dual-labeling strategy, often configured as D-Glucose-1-¹³C,1-d or the more extensively labeled D-Glucose-¹³C₆,1,2,3,4,5,6,6-d₇, provides a molecular probe that is chemically and biologically equivalent to natural glucose . Its utility in metabolic flux analysis, NMR spectroscopy, and mass spectrometry derives from the unique spectroscopic and mass signatures of the incorporated stable isotopes, enabling precise tracking and quantification of glucose utilization and metabolite fate in complex biological systems without the regulatory and safety constraints associated with radioisotopes .

1 Stable isotope-labeled glucose probe for metabolic flux analysis and tracer studies
2 Dual ¹³C/D labeling supports NMR spectroscopy and mass spectrometry workflows
3 Chemically and biologically equivalent to natural glucose; no radioisotope constraints

Substitution Limitations of D-Glucose-13C,d


Simple substitution of D-Glucose-13C,d with other isotopically labeled glucose variants—such as those with only ¹³C (e.g., D-Glucose-13C₆) or only deuterium labeling—is analytically invalid for specific experimental designs due to fundamentally different physical and spectroscopic properties. The dual ¹³C/D labeling uniquely alters NMR spin-lattice relaxation times (T₁) and mass spectrometric fragmentation patterns [1]. While D-Glucose-13C₆ may suffice for some MS-based flux studies, it lacks the extended NMR signal lifetime conferred by perdeuteration, leading to rapid signal decay and loss of resolution in hyperpolarization experiments [1]. Conversely, singly deuterated glucose lacks the ¹³C NMR handle required for site-specific metabolic tracing. The precise combination and spatial arrangement of ¹³C and D atoms in D-Glucose-13C,d variants are critical determinants of experimental sensitivity, spectral resolution, and data interpretability, making generic substitution a source of significant analytical error and lost research value [2].

Risk 1 Only ¹³C-labeled glucose lacks the extended NMR T₁ lifetime needed for hyperpolarization experiments; signal decay may lose resolution.
Risk 2 Singly deuterated glucose lacks the ¹³C NMR handle, making site-specific metabolic tracing and background discrimination unfeasible.
Risk 3 Labeling pattern and arrangement are critical; generic substitution may alter spectral resolution and quantitative data interpretability.

D-Glucose-13C,d Performance Evidence


Extended NMR Spin-Lattice Relaxation (T₁)

In hyperpolarized ¹³C NMR studies, the perdeuterated analog D-Glucose-¹³C₆,1,2,3,4,5,6,6-d₇ (a specific form of D-Glucose-13C,d) exhibits a dramatically prolonged spin-lattice relaxation time (T₁) compared to its non-deuterated counterpart, D-Glucose-¹³C₆. This extension in T₁ directly translates to a much wider temporal window for real-time metabolic observation [1].

Extended NMR T₁
Head-to-head
T₁ over ten times longer than ¹³C₆-glucose in hyperpolarized state.
Supports real-time metabolic tracking window extension.
Reported >10-fold T₁ increase in tumor cell lysate NMR.
Hyperpolarized NMR Metabolic Flux Analysis Real-time Metabolite Tracking

Enhanced Detection of Low-Abundance Tracers

The dual-labeling approach of D-Glucose-13C,d (here exemplified by [U-¹³C₆]glucose) enables the detection and quantification of tracer levels that are ~1% of the large endogenous glucose pool by ¹³C NMR, a sensitivity comparable to mass spectrometry. This is achieved by leveraging the distinct spectral signatures from ¹³C-¹³C scalar couplings, which are absent in natural abundance ¹³C metabolites [1].

Low-Abundance Tracer Detection
Class-level
Detection of tracer at ~1% of endogenous glucose pool; sensitivity comparable to MS.
Enables high-background in vivo metabolic tracing by NMR.
Class-level inference based on [U-¹³C₆]glucose study.
Tracer Detection 13C NMR Metabolic Flux

High Isotopic Purity and Defined Mass Shift

The specific isotopologue D-Glucose-1-¹³C,1-d is manufactured to high isotopic enrichment specifications, ensuring minimal spectral overlap and precise quantification by mass spectrometry. Its defined mass shift of M+2 relative to unlabeled glucose provides a clean analytical window for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays .

Isotopic Purity & Mass Shift
Specification review
≥99 atom % ¹³C, ≥98 atom % D; defined mass shift M+2.
Minimizes quantitative error in LC-MS/MS metabolomics.
Commercial specification; data to verify for specific lot.
Mass Spectrometry Isotopic Purity Quantitative Metabolomics

Reduced Deuterium Isotope Effect on Metabolic Rates

Concerns regarding deuterium kinetic isotope effects (KIE) potentially altering measured metabolic rates are mitigated by the strategic placement of deuterium labels in D-Glucose-13C,d variants. Studies have shown that perdeuteration of glucose does not significantly alter the rate of lactate production in hearts, a key measure of glycolytic flux, ensuring that the tracer's behavior faithfully reflects natural glucose metabolism [1].

Metabolic Rate Fidelity
Reported
Lactate production rate from perdeuterated glucose not significantly altered vs. unlabeled glucose.
Addresses deuterium KIE concern; supports tracer fidelity.
Perfused rat heart model; method context applies.
Deuterium Kinetic Isotope Effect Metabolic Flux Tracer Fidelity

Excellent LC-MS Calibration Linearity

When evaluated as internal standards for quantitative LC-MS/MS analysis, both [U-¹³C₆]glucose and the deuterated [U-¹³C₆, D₇]glucose (a specific form of D-Glucose-13C,d) demonstrate excellent calibration linearity. However, [U-¹³C₆, D₇]glucose provides a distinct mass shift that can offer advantages in minimizing matrix interferences, a critical factor in complex biological samples [1].

LC-MS Calibration Linearity
Head-to-head
Calibration r² = 0.9996 for [U-¹³C₆, D₇]glucose vs. 0.9998 for [U-¹³C₆]glucose.
Near-identical linearity; supports ISTD benchmarking.
Plasma LC-MS/MS method; reported comparison context.
LC-MS/MS Internal Standard Method Validation

D-Glucose-13C,d Application Scenarios


Real-Time Hyperpolarized 13C NMR Flux Analysis

D-Glucose-13C,d (specifically the ¹³C₆,d₇ variant) is uniquely suited for hyperpolarized ¹³C NMR studies aimed at capturing real-time glycolytic flux in tumor cells, cardiac tissue, and other metabolically active systems. The >10-fold extension of the ¹³C T₁ relaxation time relative to non-deuterated ¹³C-glucose [1] provides the extended observation window necessary to track the formation of downstream metabolites like pyruvate and lactate, offering mechanistic insights unattainable with rapidly decaying signals. This makes it an essential tool for evaluating Warburg effect dynamics in cancer or assessing myocardial metabolism.

High-Sensitivity In Vivo Tracer Detection

For in vivo metabolic studies where the exogenous tracer must be detected in the presence of a massive, fluctuating background of unlabeled glucose, the multiple ¹³C-labeling strategy (as in D-Glucose-¹³C₆ or its deuterated analogs) is essential. The distinct NMR spectral signature from ¹³C-¹³C coupling allows for the quantification of tracer levels at ~1% of the endogenous pool [2], a sensitivity not achievable with singly labeled tracers. This enables precise measurements of systemic glucose turnover and tissue-specific uptake rates in humans or animal models without perturbing physiological homeostasis.

Quantitative LC-MS/MS Metabolomics

In quantitative metabolomics and fluxomics using LC-MS/MS, D-Glucose-13C,d variants (such as D-Glucose-1-¹³C,1-d or D-Glucose-¹³C₆,d₇) serve as optimal internal standards. Their high isotopic purity (≥99% ¹³C, ≥98% D) minimizes natural abundance correction factors, and their defined mass shifts (M+2 or M+7) provide clear analytical windows, reducing matrix interference and enhancing assay specificity . The demonstration of excellent calibration linearity (r² > 0.999) for [U-¹³C₆, D₇]glucose validates its utility for accurate, high-precision quantification in complex biological matrices [3].

Mechanistic Metabolic Studies Without Deuterium KIE

Investigators focused on the precise quantification of metabolic pathway fluxes, particularly in tissues where deuterium isotope effects are a concern, can confidently employ perdeuterated D-Glucose-13C,d. Direct experimental evidence demonstrates that perdeuteration of glucose does not significantly alter the rate of lactate production, a key glycolytic endpoint [4]. This ensures that the measured flux values accurately represent the underlying biology, not an artifact of the tracer, which is critical for studies of metabolic regulation, drug action, and disease mechanisms.

Application
Selection Property
Validation Focus
Real-Time Hyperpolarized ¹³C NMR Flux Analysis
Perdeuteration for extended T₁ relaxation
Glycolytic metabolite observation window and signal resolution
High-Sensitivity In Vivo Tracer Detection
Multiple ¹³C labeling for background discrimination
Detection limit in high endogenous background by NMR
Quantitative LC-MS/MS Metabolomics
High isotopic purity and defined mass shift
Matrix interference reduction and assay linearity
Mechanistic Metabolic Flux Studies
Deuterium KIE mitigation through labeling strategy
Metabolic rate fidelity and quantitative accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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